molecular formula C14H22O2 B3059183 Ethanedione, dicyclohexyl- CAS No. 951-88-2

Ethanedione, dicyclohexyl-

Cat. No.: B3059183
CAS No.: 951-88-2
M. Wt: 222.32 g/mol
InChI Key: ZWDFMOMBVDVEHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dicyclohexylethane-1,2-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2-dicyclohexylethane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In industrial settings, the production of 1,2-dicyclohexylethane-1,2-dione may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dicyclohexylethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dicyclohexylethane-1,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dicyclohexylethane-1,2-dione involves its interaction with molecular targets and pathways. In oxidation reactions, the compound undergoes a radical-chain mechanism where oxygen attacks the tertiary carbon atom of one cyclohexane ring, leading to the formation of cyclohexyl-substituted keto carboxylic acids . This process involves the opening of the cyclohexane ring and subsequent formation of the final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dicyclohexylethane-1,2-dione is unique due to its combination of two cyclohexyl groups and a central dione moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form a range of products further highlights its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

1,2-dicyclohexylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDFMOMBVDVEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473153
Record name Ethanedione, dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-88-2
Record name 1,2-Dicyclohexylethane-1,2-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedione, dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICYCLOHEXYLETHANE-1,2-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ699JF2AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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